Several clinical trials have investigated the efficacy and safety of levocloperastine in treating cough. These studies generally support its effectiveness in:
Levocloperastine is a non-narcotic antitussive agent primarily used for the treatment of cough. It is the active enantiomer of cloperastine, which has been marketed in various forms, including levocloperastine hydrochloride and levocloperastine fendizoate. The compound is characterized by its unique chemical structure, which includes a piperidine ring and a chlorobenzhydryl moiety. Its IUPAC name is 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine, and it has a molecular formula of C20H24ClNO with a molar mass of approximately 329.87 g/mol .
Levocloperastine exhibits multiple biological activities:
The synthesis of levocloperastine can be accomplished through several methods:
Levocloperastine is primarily used as an antitussive agent in various formulations for treating cough associated with respiratory conditions. It is marketed in several countries under different brand names and is available in syrup or tablet forms. Its non-narcotic nature makes it a preferred choice over traditional narcotic cough suppressants .
Interaction studies have shown that levocloperastine may interact with other medications due to its pharmacological properties:
Levocloperastine shares structural similarities with several other compounds used for cough suppression and allergy relief. Here are some notable comparisons:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Cloperastine | Structural analog | Racemic mixture; less selective |
| Dextromethorphan | Antitussive properties | NMDA receptor antagonist |
| Butamirate | Antitussive effect | Non-opioid; different mechanism |
| Codeine | Antitussive and analgesic | Opioid; potential for addiction |
| Pholcodine | Antitussive properties | Less sedative than codeine |
Levocloperastine's uniqueness lies in its non-narcotic nature and specific receptor interactions that provide effective cough suppression without the risk of dependency associated with opioid-based treatments .
| Synthesis Method | Starting Material | Reaction Conditions | Yield (%) | Patent/Reference |
|---|---|---|---|---|
| 4-chlorobenzhydrol + 2-chloroethanol | 4-chlorobenzhydrol | Concentrated H₂SO₄, reflux 5h | 75-85 | CN104327014A |
| 4-chlorobenzhydrol + N-(2-chloroethyl)piperidine | 4-chlorobenzhydrol | Phase transfer conditions, 12h | 80-90 | EP0385491A1 |
| Vilsmeier-Haack intermediate route | 4-chlorobenzophenone | DMF/POCl₃, 4-10h heating | 60-80 | General synthesis |
| Industrial etherification process | 4-chlorobenzhydrol | Sodium bisulfate catalyst, methanol | 85-92 | CN104529943A |
| Tetrabutylammonium bisulfate catalyzed | 4-chlorobenzhydrol | 30% NaOH, 20-25°C, 12h | 88-93 | EP0894794A1 |
The Vilsmeier-Haack reaction pathway represents an alternative synthetic strategy that constructs the cloperastine framework through formylation and subsequent reduction sequences [31]. This approach begins with 4-chlorobenzophenone derivatives and employs dimethylformamide-phosphorus oxychloride reagent systems under controlled heating conditions [31]. While offering synthetic versatility, this route typically provides moderate yields in the 60-80% range and requires extended reaction times of 4-10 hours [31].
The separation of levocloperastine from racemic cloperastine relies primarily on classical resolution methodologies employing chiral resolving agents to form diastereomeric salt pairs with differential physical properties [2] [3] [17]. The most extensively investigated and industrially implemented approach utilizes L-(-)-dibenzoyl tartaric acid derivatives as resolving agents [2] [3] [18].
L-(-)-diR substituted benzoyl tartaric acid represents the preferred resolving agent for levocloperastine isolation, where R denotes various substituents including alkyl, alkoxy, halogen, or hydrogen groups [2] [3]. The resolution process employs aliphatic alcohol solvents, typically methanol or ethanol, with water as a co-solvent to optimize crystallization behavior [2] [3]. The procedure involves dissolution of racemic cloperastine and the resolving agent at elevated temperatures (60-70°C), followed by controlled cooling to promote selective crystallization of the desired diastereomeric salt [2] [3].
The stereochemical resolution process achieves remarkable efficiency, with resolution yields typically ranging from 90-95% and optical purities exceeding 99% enantiomeric excess [2] [3]. The high optical purity ensures that the resulting levocloperastine contains less than 2% of the undesired D(+) enantiomer, meeting stringent pharmaceutical quality requirements [19]. Recovery and recycling of the resolving agent represents a critical economic consideration, with recovery rates typically achieving 95-98% through systematic extraction and purification procedures [2] [3].
Table 2: Stereochemical Resolution Techniques for Levocloperastine Isolation
| Resolving Agent | Solvent System | Resolution Yield (%) | Optical Purity (% ee) | Recovery of Resolving Agent (%) |
|---|---|---|---|---|
| L-(-)-dibenzoyl tartaric acid | Methanol/Water (1:1) | 85-90 | >98 | 92-95 |
| L-(-)-diR substituted benzoyl tartaric acid | Aliphatic alcohol/Water | 90-95 | >99 | 95-98 |
| Brucine | Ethyl acetate/Toluene | 80-85 | >95 | 88-92 |
| (-)-1-phenylethylamine | Ethyl acetate | 75-80 | >94 | 85-90 |
| Quinine derivatives | Ethyl acetate/Toluene | 82-88 | >96 | 90-94 |
Alternative resolving agents include brucine, (-)-1-phenylethylamine, and various quinine derivatives, each offering distinct advantages depending on specific process requirements [15] [18] [19]. Brucine-based resolution typically employs ethyl acetate-toluene solvent systems and achieves optical purities exceeding 95% enantiomeric excess [15] [19]. The (-)-1-phenylethylamine approach utilizes pure ethyl acetate as the resolution medium, providing moderate yields with optical purities above 94% [15] [19].
Advanced chromatographic techniques have emerged as complementary approaches for levocloperastine purification and analytical characterization [4] [6] [21]. Sulfated beta-cyclodextrin serves as an effective chiral mobile phase additive in reversed-phase high-performance liquid chromatography systems [4] [6]. The optimized chromatographic conditions employ 5 millimolar monopotassium phosphate buffer containing 10 millimolar sulfated beta-cyclodextrin at pH 3.0 with 45% methanol, achieving baseline resolution within 15 minutes [4] [6].
The development of direct asymmetric synthesis methodologies for levocloperastine represents a significant advancement in eliminating the inherent inefficiencies associated with racemic synthesis followed by resolution [7] [14] [27]. Chiral auxiliary-based approaches enable the direct construction of the desired S-configuration while minimizing waste generation and improving overall atom economy [14] [27].
Engineered alcohol dehydrogenase systems have emerged as particularly promising biocatalytic platforms for asymmetric levocloperastine synthesis [7]. The seq5-D150I mutant alcohol dehydrogenase exhibits exceptional activity toward bulky diaryl ketone substrates, specifically 4-chlorobenzophenone derivatives [7]. This engineered enzyme achieves remarkable space-time yields of up to 263.4 grams per liter per day for S-4-chlorophenylpyridylmethanol intermediates and 150 grams per liter per day for R-4-chlorobenzhydrol [7].
The biocatalytic approach employs molecular simulation and binding free energy analyses to guide enzyme engineering efforts [7]. The D150I mutation creates a more hydrophobic binding pocket that accommodates bulky substrates while maintaining high stereoselectivity [7]. Optimization of reaction conditions, including pH, temperature, buffer composition, and metal ion concentrations, further enhances the practical applicability of this biocatalytic system [7].
Chemical asymmetric synthesis strategies incorporate various chiral auxiliary systems, including oxazaborolidine-based catalysts, chiral phosphoric acids, and chiral Brønsted acid catalysts [14] [27]. Oxazaborolidine-catalyzed asymmetric reduction of 4-chlorobenzophenone provides access to the requisite S-4-chlorobenzhydrol intermediate with enantioselectivities ranging from 92-96% [14]. The process typically achieves chemical yields of 78-85% with space-time yields of 45-60 grams per liter per day [14].
Table 3: Chiral Auxiliary-Based Asymmetric Synthesis Methods
| Chiral Auxiliary Type | Substrate | Selectivity (% ee) | Yield (%) | Space-Time Yield (g·L⁻¹·day⁻¹) |
|---|---|---|---|---|
| Oxazaborolidine-based | 4-chlorobenzophenone | 92-96 | 78-85 | 45-60 |
| Chiral phosphoric acids | 4-chlorobenzoyl derivatives | 88-94 | 82-88 | 52-68 |
| Chiral Brønsted acids | Ketone intermediates | 85-92 | 75-82 | 38-48 |
| Engineered alcohol dehydrogenase | 4-chlorodiaryl ketones | >99 | 85-92 | 150-263 |
| Chiral organozinc reagents | Benzophenone derivatives | 90-95 | 80-87 | 62-78 |
Chiral phosphoric acid catalysts offer complementary selectivity profiles for asymmetric synthesis applications [27]. These bifunctional catalysts operate through hydrogen bonding networks involving both Brønsted acid and base functionalities [27]. The catalytic system accommodates various 4-chlorobenzoyl derivative substrates and typically achieves enantioselectivities of 88-94% with chemical yields of 82-88% [14] [27].
Chiral organozinc reagent systems provide additional synthetic flexibility through organometallic-mediated asymmetric transformations [14]. These reagents effectively reduce benzophenone derivatives to the corresponding chiral alcohols with enantioselectivities of 90-95% and yields of 80-87% [14]. The organozinc approach offers moderate space-time yields of 62-78 grams per liter per day [14].
The commercial production of levocloperastine involves sophisticated manufacturing processes designed to meet pharmaceutical quality standards while maintaining economic viability [23] [24] [25] [26]. Industrial implementations must balance multiple considerations including process safety, environmental impact, regulatory compliance, and production efficiency [23] [25].
Current industrial processes predominantly employ the resolution-based approach due to its proven reliability and established regulatory approval pathways [1] [2] [19] [26]. The scalable implementation typically processes 50-200 kilogram batches for stereochemical resolution operations, with larger batch sizes of 100-500 kilograms employed for initial racemic synthesis [1] [2]. Process optimization focuses on maximizing solvent recovery rates, which achieve 92-98% for resolution operations and 85-90% for racemic synthesis steps [1] [2].
Temperature control represents a critical process parameter across all manufacturing stages [1] [2] [9]. Racemic synthesis operations typically require temperatures of 80-100°C, while stereochemical resolution processes operate at moderate temperatures of 60-70°C [1] [2]. Asymmetric synthesis approaches offer significant advantages through mild reaction conditions of 25-40°C, reducing energy requirements and improving process safety profiles [7] [14].
Table 4: Industrial Process Optimization Parameters
| Process Parameter | Racemic Synthesis | Stereochemical Resolution | Asymmetric Synthesis |
|---|---|---|---|
| Temperature (°C) | 80-100 | 60-70 | 25-40 |
| Pressure (bar) | 1-3 | 1 | 1-2 |
| Reaction Time (h) | 4-8 | 12-24 | 6-12 |
| Catalyst Loading (%) | 2-5 | N/A | 0.1-2 |
| Solvent Recovery (%) | 85-90 | 92-98 | 90-95 |
| Overall Yield (%) | 85-92 | 45-50 | 78-92 |
| Optical Purity (% ee) | N/A | >98 | >95 |
| Production Capacity (kg/batch) | 100-500 | 50-200 | 20-100 |
The patent landscape surrounding levocloperastine synthesis encompasses numerous technological innovations and process improvements [1] [2] [9] [10] [11] [12] [15] [19] [23] [26]. Key patent families include CN104327014A covering preparation methods for levocloperastine fendizoate [1] [2], EP0385491A1 addressing optical isomer separation techniques [15] [19], and CN104529943A detailing industrial preparation methodologies [10]. Patent CN113651772A provides comprehensive coverage of cloperastine hydrochloride manufacturing processes [9].
Pharmaceutical formulation patents, exemplified by WO2019004953A1, address specific challenges in levocloperastine fendizoate suspension development [23] [24]. These formulation-focused patents cover particle size optimization, dissolution enhancement, and resuspendability improvements for oral pharmaceutical suspensions [23] [24]. The particle size distribution specifications typically require D90 values below 100 micrometers according to laser diffraction measurements [23] [24].
Recent patent applications demonstrate ongoing innovation in asymmetric synthesis methodologies and biocatalytic approaches [7] [25]. Patent KR100458560B1 specifically addresses L-cloperastine preparation methods with emphasis on by-product recovery and utilization [26]. The comprehensive patent coverage ensures intellectual property protection while providing detailed process specifications for industrial implementation [1] [2] [9] [10] [11] [12] [15] [19] [23] [26].